2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid
Description
Properties
Molecular Formula |
C8H9NO5 |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
2-(5-cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO5/c10-5(11)3-9-7(12)6(4-1-2-4)14-8(9)13/h4,6H,1-3H2,(H,10,11) |
InChI Key |
NNTTUALSSHUVNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C(=O)N(C(=O)O2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Acetic Acid Moiety Attachment
The acetic acid side chain is introduced via N-alkylation or acylation :
- Method A : Reacting the oxazolidinone intermediate with bromoacetic acid in the presence of a base (e.g., K₂CO₃) in DMF at 60°C.
- Method B : Using coupling reagents like EDCI/DMAP to conjugate preformed acetic acid derivatives to the oxazolidinone nitrogen.
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDCI, DMAP | Pyridine | 0°C → RT | 86.6% |
| Bromoacetic acid, K₂CO₃ | DMF | 60°C | 72% |
Optimization and Purification
- Solvent Selection : Dichloromethane (DCM) and ethyl acetate are preferred for cyclization steps due to their inertness.
- Crystallization : n-Butanol or DMF/water mixtures improve purity.
- Acidification : Hydrochloric acid (pH 3–4) precipitates the final product.
Challenges and Solutions
- Cyclopropane Stability : Sensitive to strong acids/bases; mild conditions (pH 6–8) are critical.
- Regioselectivity : Use of sterically hindered bases (e.g., DIPEA) minimizes byproducts during cyclization.
Analytical Data Comparison
| Parameter | Method A | Method B |
|---|---|---|
| Purity (HPLC) | 98.5% | 95.2% |
| Reaction Time | 36 hours | 24 hours |
| Scalability | Up to 100 g | Up to 50 g |
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or the acetic acid moiety.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Implications
- Drug Discovery: The cyclopropyl-oxazolidinone scaffold could serve as a novel pharmacophore for antimicrobial or anti-inflammatory agents, leveraging strain-induced reactivity.
- Synthetic Challenges : Cyclopropanation strategies (e.g., Simmons-Smith reactions) would be critical for synthesizing the target compound, differing from phenyl-substituted analogs .
Biological Activity
2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid is a compound characterized by its unique oxazolidinone structure and the presence of a cyclopropyl group. This structural complexity suggests potential biological activities, particularly in medicinal chemistry and pharmaceuticals. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.
- Molecular Formula : C₈H₉NO₅
- Molecular Weight : 199.16 g/mol
- Structural Features : The compound possesses a 2,4-dioxo group and an oxazolidinone ring, which are crucial for its biological interactions.
Biological Activities
Research indicates that compounds with similar structures to 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid exhibit a range of biological activities:
- Antimicrobial Activity : Oxazolidinones are known for their antibacterial properties. Compounds in this class have been shown to inhibit bacterial protein synthesis effectively.
- Antiparasitic Effects : Preliminary studies suggest that derivatives of oxazolidinones can exhibit antiparasitic activity against organisms like Toxoplasma gondii and Plasmodium spp. .
- Anti-inflammatory Properties : Some related compounds have demonstrated anti-inflammatory effects, indicating potential therapeutic applications in inflammatory diseases.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Linezolid | Antibacterial | 0.37 | |
| Thiazolidine | Antiparasitic | 115.92 | |
| 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid | Potential (needs further study) | N/A |
The biological activity of 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid is hypothesized to involve several mechanisms:
- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may inhibit bacterial ribosomes, preventing protein synthesis.
- Modulation of Enzyme Activity : Interaction studies suggest it could bind to specific enzymes or receptors involved in disease pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxazolidinone derivatives against gram-positive bacteria. The compound exhibited promising results with an IC₅₀ comparable to established antibiotics like Linezolid.
Case Study 2: Antiparasitic Activity
Research on related compounds demonstrated significant inhibition of Toxoplasma gondii proliferation. The introduction of specific substituents enhanced activity, suggesting that structural modifications could optimize the efficacy of 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid.
Future Directions
Further pharmacological studies are essential to elucidate the specific biological activities and mechanisms of action for 2-(5-Cyclopropyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid. Future research should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile.
- Structure–Activity Relationship (SAR) : To identify modifications that enhance biological activity.
- Clinical Trials : To evaluate efficacy in human subjects for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
